molecular formula C18H13FN4O5S B2585101 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450337-04-9

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2585101
CAS No.: 450337-04-9
M. Wt: 416.38
InChI Key: BJPBKLIYTNJLPW-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 4-fluorophenyl group, a sulfonyl (5,5-dioxido) moiety, and a 4-nitrobenzamide substituent. This structure combines electron-withdrawing (nitro, sulfonyl) and aromatic (fluorophenyl) groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O5S/c19-12-3-7-13(8-4-12)22-17(15-9-29(27,28)10-16(15)21-22)20-18(24)11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPBKLIYTNJLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of sulfur-containing heterocycles with pyrazole or triazole backbones. Key structural analogs include:

Compound Name Core Structure Key Substituents Biological/Industrial Relevance
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazole 4-Fluorobenzyl, ethanediamide Potential kinase inhibitor
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide Thieno[3,4-c]pyrazole 4-Fluorophenyl, furan-2-carboxamide Unknown (structural analog)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-Chlorophenyl, difluorobenzamide Insect growth regulator
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, sulfonamide Anticancer candidate

Key Structural Differences :

  • Electron-Withdrawing Groups : The 4-nitrobenzamide substituent in the target compound introduces stronger electron-withdrawing effects compared to ethanediamide or furan-2-carboxamide . This may enhance stability in oxidative environments or alter binding affinities in biological targets.
  • Sulfonyl vs.
  • Heterocyclic Core: The thieno[3,4-c]pyrazole core distinguishes it from pyrazolo[3,4-d]pyrimidine derivatives , which are more commonly associated with kinase inhibition.
Spectral and Physicochemical Properties

IR Spectroscopy :

  • The target compound’s nitro group (νNO₂ ~ 1520–1350 cm⁻¹) and sulfonyl moiety (νSO₂ ~ 1350–1150 cm⁻¹) would dominate its IR spectrum, distinguishing it from analogs like N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide, which lacks nitro and sulfonyl groups .
  • Absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives contrasts with the nitrobenzamide’s carbonyl (νC=O ~ 1680 cm⁻¹).

NMR Spectroscopy :

  • The 4-fluorophenyl group would exhibit characteristic ¹⁹F NMR shifts (~ -115 ppm for para-fluorine).
  • Thieno[3,4-c]pyrazole protons resonate in the δ 6.5–8.5 ppm range, similar to triazole derivatives .
Pharmacological and Industrial Potential
  • Pesticidal Activity : Diflubenzuron’s benzamide scaffold suggests the target compound’s nitrobenzamide group may interact with chitin synthase, though the sulfonyl moiety could modify selectivity.
  • Kinase Inhibition: Fluorophenyl-thienopyrazole analogs are explored for kinase inhibition, but the nitro group’s electron-withdrawing effects might enhance binding to ATP pockets.

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